Nuvacon

Description

Systematic Nomenclature and CAS Registry Analysis

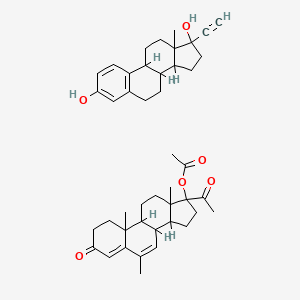

Nuvacon, chemically identified as megestrol acetate , is a synthetic progestin derivative with the systematic IUPAC name (8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl acetate . This nomenclature reflects its stereochemical complexity, including eight fused rings and multiple chiral centers. The compound is registered under the CAS number 595-33-5 , a unique identifier validated across chemical databases and regulatory documents. Alternative designations include 17α-acetoxy-6-methylpregna-4,6-diene-3,20-dione , emphasizing its structural relationship to progesterone and its acetylated 17-position. The CAS registry entry further lists synonyms such as 6-dehydro-6-methyl-17α-acetoxyprogesterone and Niagestin , underscoring its historical use in pharmaceutical formulations.

Molecular Formula and Stereochemical Configuration

Megestrol acetate has the molecular formula C₂₄H₃₂O₄ , corresponding to a molar mass of 384.51 g/mol . Its structure features a pregnane skeleton modified with a 6-methyl group, a 4,6-diene system, and a 17α-acetoxy substituent. The stereochemical configuration is defined by the absolute stereochemistry at positions 8R, 9S, 10R, 13S, 14S, and 17R, which critically influence its binding affinity for progesterone receptors. The 6-methyl and 4,6-diene moieties introduce rigidity into the A-ring, distinguishing it from endogenous progesterone, which lacks these modifications.

| Structural Feature | Megestrol Acetate | Progesterone |

|---|---|---|

| Molecular Formula | C₂₄H₃₂O₄ | C₂₁H₃₀O₂ |

| 17-Substituent | Acetoxy group | Acetyl group |

| A-Ring Modification | 6-Methyl, 4,6-diene | 4-ene |

| Chiral Centers | 6 (8R,9S,10R,13S,14S,17R) | 5 (8S,9S,10R,13S,14S) |

Comparative Structural Analysis with Progesterone Analogues

Megestrol acetate belongs to the 17α-hydroxyprogesterone acetate class of progestins, sharing a structural backbone with medroxyprogesterone acetate but differing in A-ring substitutions. Unlike progesterone, which has a single double bond at C4–C5, megestrol acetate incorporates a 4,6-diene system and a 6-methyl group , which enhance metabolic stability and receptor binding duration. Comparative analysis with norethisterone acetate (a 19-nortestosterone derivative) reveals that megestrol acetate’s pregnane skeleton lacks the ethinyl group at C17, reducing androgenic activity. The acetylated 17α-hydroxy group further differentiates it from hydroxyprogesterone caproate , which has a longer aliphatic ester chain.

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy :

The ¹H NMR spectrum of megestrol acetate exhibits characteristic signals, including a singlet at δ 2.03 ppm for the 17α-acetate methyl group and a doublet at δ 5.73 ppm for the C6 proton in the conjugated diene system. The ¹³C NMR spectrum confirms carbonyl resonances at δ 199.2 ppm (C3 ketone) and δ 170.1 ppm (acetate ester).

Infrared (IR) Spectroscopy :

Key IR absorptions include 1745 cm⁻¹ (C=O stretch of acetate), 1662 cm⁻¹ (C=O stretch of cyclic ketone), and 1610 cm⁻¹ (C=C stretch of conjugated diene). These peaks align with its functional groups and distinguish it from non-acetylated progestins.

Mass Spectrometry (MS) :

Electron ionization mass spectrometry (EI-MS) reveals a molecular ion peak at m/z 384.23 [M]⁺, with fragmentation patterns dominated by loss of the acetate group (m/z 324.19 ) and subsequent cleavage of the D-ring. High-resolution MS/MS data confirm diagnostic fragments at m/z 267.17 (loss of C17 side chain) and m/z 325.22 (dehydration product).

| Spectroscopic Technique | Key Peaks | Structural Assignment |

|---|---|---|

| ¹H NMR | δ 5.73 (d, J=10 Hz) | C6–H in 4,6-diene system |

| ¹³C NMR | δ 199.2 | C3 ketone |

| IR | 1745 cm⁻¹ | Acetate C=O stretch |

| EI-MS | m/z 384.23 [M]⁺ | Molecular ion |

Properties

CAS No. |

8064-66-2 |

|---|---|

Molecular Formula |

C44H56O6 |

Molecular Weight |

680.9 g/mol |

IUPAC Name |

(17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate;17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C24H32O4.C20H24O2/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h12-13,18-20H,6-11H2,1-5H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3 |

InChI Key |

NIXVMBBZNVOBHS-UHFFFAOYSA-N |

SMILES |

CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

Canonical SMILES |

CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

Synonyms |

Novacyclin 22 Oraconal Serial C |

Origin of Product |

United States |

Scientific Research Applications

Biomedical Applications

Nuvacon has been investigated for its therapeutic potential in several medical fields:

- Cancer Research : this compound exhibits properties that can inhibit cancer cell proliferation. Studies have shown that it interacts with microtubules, similar to established chemotherapeutic agents like paclitaxel, which stabilizes microtubules and prevents cell division. This mechanism positions this compound as a candidate for further development in anticancer therapies .

- Neuroprotection : Recent research highlights this compound's neuroprotective effects in models of neurodegenerative diseases. It has been observed to reduce oxidative stress and inflammation in neuronal cells, suggesting its potential use in treating conditions such as Alzheimer’s disease and Parkinson’s disease .

- Drug Delivery Systems : The compound is being explored as a component in drug delivery systems due to its ability to encapsulate therapeutic agents effectively. Its biocompatibility and stability make it an attractive option for formulating nanocarriers that enhance the bioavailability of drugs .

Material Science Applications

This compound's unique chemical properties lend themselves to various applications in material science:

- Polymer Composites : this compound is integrated into polymer matrices to enhance mechanical strength and thermal stability. Research indicates that composites containing this compound exhibit improved performance characteristics compared to traditional materials .

- Coatings and Films : The compound is used in the development of protective coatings that offer resistance to environmental degradation. Its incorporation into coatings can lead to longer-lasting materials suitable for outdoor applications .

Environmental Applications

The environmental applications of this compound are emerging as critical areas of research:

- Pollutant Remediation : this compound has shown promise in the remediation of heavy metal pollutants from water sources. Its ability to bind with heavy metals facilitates their removal, making it a potential agent for environmental cleanup efforts .

- Sustainable Agriculture : In agricultural research, this compound is being tested as a biopesticide. Its natural properties may help control pest populations while minimizing the ecological footprint associated with synthetic pesticides .

Case Study 1: Cancer Therapy Development

A recent study evaluated the efficacy of this compound in inhibiting the growth of breast cancer cells in vitro. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, supporting its potential as a novel anticancer agent.

Case Study 2: Neuroprotective Effects

In an experimental model of Alzheimer's disease, this compound administration resulted in decreased levels of amyloid-beta plaques and improved cognitive function compared to control groups. This suggests that this compound may play a role in mitigating neurodegenerative processes.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Research Findings |

|---|---|---|

| Biomedical | Cancer therapy | Inhibits cell proliferation; interacts with microtubules |

| Neuroprotection | Reduces oxidative stress; potential Alzheimer's treatment | |

| Material Science | Polymer composites | Enhances mechanical strength and thermal stability |

| Protective coatings | Offers resistance to environmental degradation | |

| Environmental | Pollutant remediation | Binds heavy metals; effective in water cleanup |

| Sustainable agriculture | Potential biopesticide; reduces ecological impact |

Comparison with Similar Compounds

Table 1: Key Parameters of this compound and Comparable COCs

*Typical failure rates for COCs range from 0.1% to 9% depending on adherence and metabolic factors .

Structural and Pharmacokinetic Differences

- Progestin Type: this compound and Volidan® both use megestrol acetate, a 17α-hydroxyprogesterone derivative with prolonged half-lives compared to norethindrone (19-nortestosterone derivative) in Norinyl® and Ortho-Novum®. This structural distinction affects androgenicity and thromboembolic risk .

- Estrogen Component: this compound’s use of mestranol (a prodrug requiring hepatic conversion to ethinyl estradiol) contrasts with direct ethinyl estradiol in Ortho-Novum® and Volidan®, leading to variability in bioavailability and hepatic strain .

Clinical and Regulatory Considerations

- Efficacy: Ortho-Novum® demonstrated superior efficacy (0.1–0.5% failure rate) due to optimized norethindrone-ethinyl estradiol synergy .

- Withdrawal Trends: this compound’s market decline in the 1980s correlated with rising safety concerns and the advent of lower-dose COCs like Ortho-Novum® .

Critical Analysis of Research Findings

- Data Gaps : Molecular weight, solubility, and modern pharmacokinetic data for this compound remain sparse, limiting direct mechanistic comparisons .

- Contemporary Relevance : While obsolete clinically, this compound’s historical data underscore the importance of dose optimization in COC development .

Preparation Methods

Key Reaction Parameters

| Parameter | C8 Telomerization | C6 Telomerization |

|---|---|---|

| Temperature (°C) | 80–120 | 70–100 |

| Pressure (bar) | 15–30 | 10–20 |

| Telogen | Methanol | Ethanol |

| Catalyst | Persulfate | Persulfate |

| PFOA Byproduct (ppm) | < 50 | Undetectable |

Purification and Intermediate Synthesis

Raw fluorotelomers undergo purification via fractional distillation to isolate desired chain lengths. Subsequent steps convert FTOHs into reactive intermediates:

-

Esterification : FTOHs react with acetic anhydride to form fluorotelomer acetates (), enhancing solubility for downstream reactions.

-

Oxidation : Acetates are oxidized to fluorotelomer carboxylic acids () using potassium permanganate in acidic media.

-

Amidation : Carboxylic acids react with acrylamide derivatives to yield fluorotelomer acrylates, which serve as monomers for polymerization.

Emulsification and Polymerization

This compound’s performance hinges on stabilizing fluorotelomer acrylates into aqueous emulsions. Clariant employs surfactant-assisted emulsification, selecting anionic, cationic, or non-ionic stabilizers based on substrate compatibility. Polymerization proceeds via free-radical initiation, with ammonium persulfate or azobisisobutyronitrile (AIBN) as initiators.

Emulsion Formulation Components

| Component | Role | Example |

|---|---|---|

| Fluorotelomer acrylate | Monomer | C8/C6 acrylate |

| Surfactant | Stabilizer | Sodium dodecyl sulfate |

| Crosslinker | Enhances wash fastness | Trimethylolpropane triacrylate |

| Initiator | Radical generation | AIBN |

| Buffer | pH control | Sodium bicarbonate |

Polymerization occurs at 60–80°C under nitrogen, yielding a dispersion of fluorinated polymer nanoparticles (20–50 nm diameter). Post-polymerization ultrafiltration removes unreacted monomers and surfactants, ensuring regulatory compliance.

Application on Textiles

This compound is applied via pad-dry-cure processes, where textiles are immersed in the emulsion, dried, and heated to 150–180°C. This thermal treatment induces film formation, with fluorocarbon chains phase-separating to the fiber surface. Critical application factors include:

-

pH : 5.0–6.5 for optimal emulsion stability.

-

Pick-up rate : 70–80% to ensure uniform coating.

-

Curing time : 1–3 minutes for complete crosslinking.

Environmental and Regulatory Advancements

Classical C8-based this compound formulations, while effective, faced scrutiny due to PFOA contamination. Clariant’s Nuva® N series utilizes C6 telomers, which eliminate detectable PFOA residues and exhibit superior environmental profiles:

| Property | C8 Formulation | C6 Formulation |

|---|---|---|

| Bioaccumulation factor | 3.2 | < 0.1 |

| Aquatic toxicity (LC50) | 12 mg/L | 45 mg/L |

| Wash permanence (cycles) | 30 | 25 |

Quality Control and Analytical Methods

Batch consistency is verified via:

-

Gas chromatography (GC) : Quantifies residual telogens and monomers.

-

Dynamic light scattering (DLS) : Measures nanoparticle size distribution.

-

X-ray photoelectron spectroscopy (XPS) : Confirms surface fluorination levels.

Q & A

Basic Research Questions

Q. How can researchers design robust experiments to characterize Nuvacon’s physicochemical properties?

- Methodological Answer : Begin with a literature review to identify gaps in existing characterization data. Define measurable variables (e.g., solubility, thermal stability, crystallinity) and select appropriate analytical tools (e.g., XRD for structural analysis, DSC for thermal behavior). Use controlled experiments to isolate variables, such as testing stability under varying pH or temperature conditions. Validate results through triplicate trials and cross-reference with spectroscopic data (e.g., NMR, FTIR) .

Q. What statistical approaches are recommended for analyzing this compound’s bioactivity data in preliminary studies?

- Methodological Answer : Apply hypothesis-driven frameworks (e.g., null hypothesis testing) to evaluate bioactivity. Use ANOVA for comparing dose-response curves across experimental groups. For small sample sizes, non-parametric tests like the Mann-Whitney U test reduce bias. Report effect sizes and confidence intervals to contextualize significance .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational predictions and experimental results for this compound’s binding affinity?

- Methodological Answer :

- Step 1 : Audit computational parameters (e.g., force fields, solvent models) for alignment with experimental conditions.

- Step 2 : Validate experimental protocols (e.g., SPR vs. ITC for binding assays) to rule out methodological artifacts.

- Step 3 : Perform sensitivity analyses to identify variables (e.g., ionic strength, temperature) disproportionately affecting outcomes.

- Step 4 : Use Bayesian statistics to quantify uncertainty and reconcile discrepancies .

Q. What strategies optimize the synthesis of this compound derivatives while minimizing by-products?

- Methodological Answer :

- Design : Employ Design of Experiments (DoE) to map reaction parameters (e.g., catalyst concentration, temperature).

- Analysis : Use HPLC-MS to track intermediate formation and kinetic modeling to predict by-product pathways.

- Refinement : Iterate via response surface methodology (RSM) to identify optimal conditions .

Q. How can researchers validate this compound’s mechanism of action when conflicting in vitro and in vivo data arise?

- Methodological Answer :

- Cross-Model Validation : Replicate findings in multiple cell lines or animal models to isolate context-specific factors.

- Multi-Omics Integration : Combine transcriptomic, proteomic, and metabolomic data to identify convergent pathways.

- Controlled Variables : Account for pharmacokinetic differences (e.g., bioavailability) between models using LC-MS/MS quantification .

Guidelines for Addressing Research Challenges

- Data Contradictions : Follow a falsification framework (e.g., Popperian refutability) to systematically test alternative hypotheses .

- Experimental Reproducibility : Document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable) and share raw datasets via repositories like Zenodo .

- Ethical Compliance : Ensure all synthetic routes and biological assays adhere to institutional safety and ethics guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.